Cas no 2034467-67-7 (methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate)

methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate
- F6571-1161
- 2034467-67-7
- methyl 3-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-4-methoxybenzoate
- AKOS032463773
- methyl 3-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-4-methoxybenzoate
- methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate
-
- Inchi: 1S/C18H23NO6S2/c1-24-16-4-3-14(18(21)25-2)11-17(16)27(22,23)19-8-5-13(6-9-20)15-7-10-26-12-15/h3-4,7,10-13,19-20H,5-6,8-9H2,1-2H3
- InChI Key: QXVUZTGHRWKOLM-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=O)OC)C=CC=1OC)(NCCC(C1=CSC=C1)CCO)(=O)=O
Computed Properties
- Exact Mass: 413.09667980g/mol
- Monoisotopic Mass: 413.09667980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 11
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
- XLogP3: 2.2
methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-1161-1mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-30mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-20μmol |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-3mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-20mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-40mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-5μmol |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-75mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-10μmol |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-1161-25mg |
methyl 3-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-4-methoxybenzoate |
2034467-67-7 | 25mg |
$109.0 | 2023-09-08 |
methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate
Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate (CAS No. 2034467-67-7): A Comprehensive Overview
Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate, identified by its CAS number 2034467-67-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as 5-hydroxy, thiophen-3-yl, and sulfamoyl makes it a versatile candidate for further exploration in medicinal chemistry.
The< strong>molecular architecture of Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate incorporates several key features that contribute to its unique chemical properties. The benzene ring substituted with a methoxy group at the 4-position provides a hydrophobic core, while the sulfamoyl group introduces a polar, negatively charged region. This balance of hydrophobic and hydrophilic characteristics is crucial for interactions with biological targets, making the compound an attractive scaffold for drug design.
In recent years, there has been a growing interest in the development of therapeutic agents that leverage the properties of heterocyclic compounds. The incorporation of a thiophen-3-yl moiety into the molecular structure of Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate not only enhances its pharmacological potential but also contributes to its stability and bioavailability. Thiophene derivatives are well-known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies.
The< strong>sulfamoyl group present in this compound is another critical feature that influences its biological activity. Sulfonamides are a class of compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anti-inflammatory effects. The sulfamoyl group can form hydrogen bonds with biological targets, leading to potent interactions and improved efficacy. This makes Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate. These computational tools have been instrumental in identifying potential lead compounds for drug development. By leveraging these technologies, scientists can optimize the molecular structure to enhance its pharmacological properties and reduce any potential side effects.
The< strong>5-hydroxy group in the compound's structure also plays a significant role in its biological activity. Hydroxyl groups are known to participate in various biochemical reactions and can influence the solubility and metabolic stability of drugs. The presence of this functional group in Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate suggests that it may exhibit favorable pharmacokinetic properties, which are essential for effective drug delivery.
In conclusion, Methyl 3-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}-4-methoxybenzoate (CAS No. 2034467-67-7) is a compound with significant potential in pharmaceutical research. Its unique molecular structure, incorporating functional groups such as thiophen-3-yl, sulfamoyl, and 5-hydroxy, makes it an attractive candidate for further exploration in drug development. Advances in computational chemistry and molecular modeling are expected to play a crucial role in optimizing its pharmacological properties and translating these findings into therapeutic applications.
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